molecular formula C13H20F3N3O4 B156690 N-(N6-Trifluoroacetyl-L-lysyl)-L-proline CAS No. 103300-89-6

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Cat. No.: B156690
CAS No.: 103300-89-6
M. Wt: 339.31 g/mol
InChI Key: MUYCUFZXUZRHSL-IUCAKERBSA-N
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Description

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C13H20F3N3O4 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Process

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline can be synthesized through specific processes. Wu Jian-long and Tang Minhua (2010) describe a method using ethyl trifluoroacetate, formed from ethanol and trifluoroacetic acid, reacting with L-lysine to afford the compound with high yield and purity (Wu Jian-long & Tang Minhua, 2010).

Role in Enzymatic Activity

The enzymatic activity involving L-lysine, including its hydroxylation, is significant in biological processes. Stehr et al. (1999) explored the effect of a mutation in L-lysine N6-hydroxylase, affecting the affinities for cofactors and substrate lysine, indicating the critical role of proline in the enzyme's structure and function (Stehr et al., 1999).

Peptide Nucleic Acids Synthesis

G. Lowe and T. Vilaivan (1997) reported on the preparation of dipeptides, including variants of proline, for the synthesis of novel peptide nucleic acids, illustrating the compound's utility in advanced biochemical synthesis (Lowe & Vilaivan, 1997).

Enzyme Inhibition Studies

The compound has been studied for its potential in inhibiting enzymes like angiotensin-converting enzyme, as indicated by Bull et al. (1985) in their work on peptide analogs including L-lysyl-L-proline derivatives (Bull et al., 1985).

Polymer Synthesis

In polymer science, Gkikas et al. (2011) demonstrated the synthesis of homopolymers and copolymers involving L-proline, which could include applications for this compound in material science (Gkikas et al., 2011).

Cryoprotectant in Crystallography

L-Proline, a component of the compound, has been used as a cryoprotectant in protein crystallography, as demonstrated by Pemberton et al. (2012), highlighting its potential in preserving biological samples at low temperatures (Pemberton et al., 2012).

Impact on DNA and Collagen Synthesis

The effects of similar compounds on DNA and collagen synthesis in cellular models have been explored, as shown by Rhaleb et al. (2001), who studied N-Acetyl-seryl-aspartyl-lysyl-proline, closely related to the compound (Rhaleb et al., 2001).

Biological Effects and Mechanisms

A. Liu and F. Yang (2023) reviewed the biological effects and mechanisms of Ac-SDKP, a related compound, indicating the potential biological and pharmacological relevance of this compound (Liu & Yang, 2023).

Lysine Analogues Synthesis

Weber, Potier, and Thierry (1999) developed a method for synthesizing lysine analogues, including steps involving lysyl-proline sequences, which could be relevant for this compound (Weber, Potier, & Thierry, 1999).

Safety and Hazards

The safety and hazards associated with “N-(N6-Trifluoroacetyl-L-lysyl)-L-proline” are not specified in the available resources .

Mechanism of Action

Target of Action

The primary target of the compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as (S)-1-((S)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid, is L-lysine cyclodeaminase . This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid.

Mode of Action

The compound acts as an inhibitor of L-lysine cyclodeaminase . It interacts with the enzyme, preventing it from catalyzing the conversion of L-lysine to other metabolites. This inhibition can lead to an accumulation of L-lysine and a decrease in the production of downstream metabolites.

Biochemical Pathways

The inhibition of L-lysine cyclodeaminase affects the L-lysine degradation pathway . This pathway is responsible for the breakdown of L-lysine into various metabolites. The inhibition of the enzyme can disrupt this pathway, leading to changes in the concentrations of these metabolites.

Pharmacokinetics

Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The inhibition of L-lysine cyclodeaminase by this compound can lead to changes in cellular metabolism . These changes can affect various cellular processes, potentially leading to observable effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYCUFZXUZRHSL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908320
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103300-89-6
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103300-89-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl
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Record name N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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